molecular formula C18H21N7O4S B1223089 Tiodazosin CAS No. 66969-81-1

Tiodazosin

Cat. No. B1223089
Key on ui cas rn: 66969-81-1
M. Wt: 431.5 g/mol
InChI Key: MULPYFRDYRZMDS-UHFFFAOYSA-N
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Patent
US04161595

Procedure details

Rapid addition of 10 ml. of 1 N sodium hydroxide to a suspension of BL-5111 hydrochloride (5.0 g.) in 50 ml. of rapidly stirred 95% ethanol provides a solution from which the free base begins to precipitate shortly after completing the addition (about 1 min.). The mixture is stirred for a period of 20 min. and the crystalline precipitate collected, washed with water, dried for a period of 24 hr. at 56° C. under high vacuum to afford 4-amino-6,7-dimethoxy-2-[4-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)-piperazin-1-yl]quinazoline (BL-5111) free base, m.p. 228°-230° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:16]([NH2:17])=[N:15][C:14]([N:18]3[CH2:23][CH2:22][N:21]([C:24]([C:26]4[O:30][C:29]([S:31][CH3:32])=[N:28][N:27]=4)=[O:25])[CH2:20][CH2:19]3)=[N:13][C:8]2=[CH:9][C:10]=1[O:11][CH3:12].Cl>C(O)C>[NH2:17][C:16]1[C:7]2[C:8](=[CH:9][C:10]([O:11][CH3:12])=[C:5]([O:4][CH3:3])[CH:6]=2)[N:13]=[C:14]([N:18]2[CH2:19][CH2:20][N:21]([C:24]([C:26]3[O:30][C:29]([S:31][CH3:32])=[N:28][N:27]=3)=[O:25])[CH2:22][CH2:23]2)[N:15]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4=NN=C(O4)SC.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a period of 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Rapid addition of 10 ml
CUSTOM
Type
CUSTOM
Details
to precipitate shortly
ADDITION
Type
ADDITION
Details
the addition (about 1 min.)
Duration
1 min
CUSTOM
Type
CUSTOM
Details
the crystalline precipitate collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried for a period of 24 hr
Duration
24 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)N1CCN(CC1)C(=O)C=1OC(=NN1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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